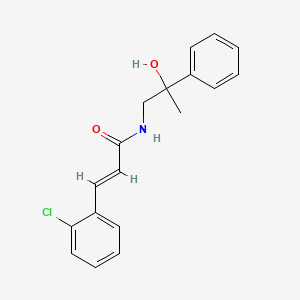

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is a chemical compound offered by various chemical suppliers. It is often used in research and has a CAS number of 866150-95-0 .

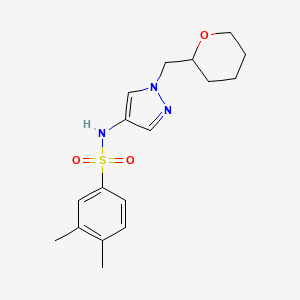

Molecular Structure Analysis

The molecular formula of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is C15H19NO3 . Its molecular weight is 261.32 . Unfortunately, the specific structure details are not provided in the search results.科学的研究の応用

Synthesis of Protected 3-Haloazetidines

Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds . The compound “1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid” can be used in the synthesis of protected 3-haloazetidines, which are widely used and versatile building blocks in medicinal chemistry .

Production of High Value Azetidine-3-Carboxylic Acid Derivatives

This compound can be used to prepare a series of high value azetidine-3-carboxylic acid derivatives . For example, it has been used in the first reported synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid .

Integral Part of Sphingosine-1-Phosphate Receptor (S1P) Agonists

Azetidine-3-carboxylic acid has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists as potential treatments for multiple sclerosis . The S1P receptors regulate a wide variety of biological functions including cell proliferation, migration, and survival .

Aza Paternò–Büchi Reactions

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .

Synthesis of Aziridine-2-Carboxylate

The different isomers of 2-(4-amino-4-carboxybu-tyl)aziridine-2-carboxylate 3 (AziDAP) are irreversible inhibitors and substrate mimics of diaminopimelate (DAP) epimerase, a key enzyme for the biosynthesis of lysine in plants . The compound “1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid” can potentially be used in the synthesis of these isomers.

Synthesis of New Functionalized Aziridine-2

This compound can potentially be used in the synthesis of new functionalized aziridine-2 . This can be useful in the development of new pharmaceutical compounds.

将来の方向性

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, the future directions of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid could be in the development of new pharmaceuticals and agrochemicals.

作用機序

Target of Action

It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting a broad range of potential targets.

Mode of Action

It’s known that azetidine derivatives can participate in various chemical reactions , such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Result of Action

It’s known that the compound is useful as a rigid linker in protac development for targeted protein degradation , suggesting that it may have significant effects at the molecular and cellular levels.

特性

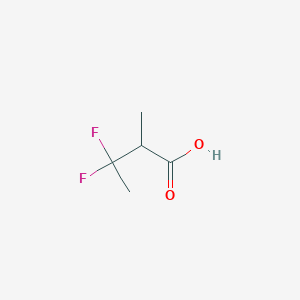

IUPAC Name |

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWZMVFJFMEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)